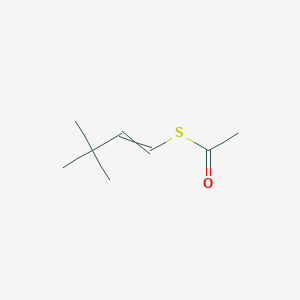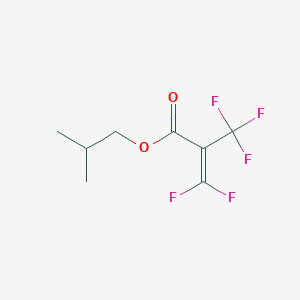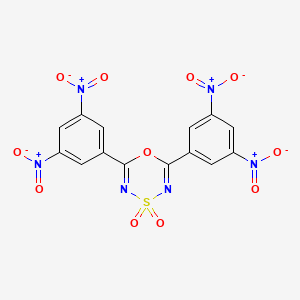
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a heterocyclic ring containing nitrogen, sulfur, and oxygen atoms, making it a subject of interest in organic chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione typically involves multi-step organic reactions. One common method includes the nitration of phenyl rings followed by cyclization to form the oxathiadiazine ring. The reaction conditions often require controlled temperatures and the use of strong acids or bases as catalysts.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: Various halogenating agents or nucleophiles can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield corresponding amines, while substitution reactions can introduce different functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Wirkmechanismus
The mechanism of action of 2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione involves its interaction with molecular targets through various pathways. The compound’s nitro groups can participate in redox reactions, while the oxathiadiazine ring can interact with biological macromolecules. These interactions can modulate enzyme activity or alter protein conformation, leading to specific biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,6-Bis(3,5-dinitrophenyl)naphthalene: Similar in structure but lacks the oxathiadiazine ring.
5-(3,5-dinitrophenyl)-1,3,4-thiadiazole: Contains a thiadiazole ring instead of an oxathiadiazine ring.
Uniqueness
2,6-Bis(3,5-dinitrophenyl)-4H-1,4lambda~6~,3,5-oxathiadiazine-4,4-dione is unique due to its oxathiadiazine ring, which imparts distinct chemical and physical properties. This structural feature allows for unique interactions with other molecules, making it valuable in various research and industrial applications.
Eigenschaften
CAS-Nummer |
63114-64-7 |
|---|---|
Molekularformel |
C14H6N6O11S |
Molekulargewicht |
466.30 g/mol |
IUPAC-Name |
2,6-bis(3,5-dinitrophenyl)-1,4,3,5-oxathiadiazine 4,4-dioxide |
InChI |
InChI=1S/C14H6N6O11S/c21-17(22)9-1-7(2-10(5-9)18(23)24)13-15-32(29,30)16-14(31-13)8-3-11(19(25)26)6-12(4-8)20(27)28/h1-6H |
InChI-Schlüssel |
BSCHHZLVNGFZQW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C2=NS(=O)(=O)N=C(O2)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


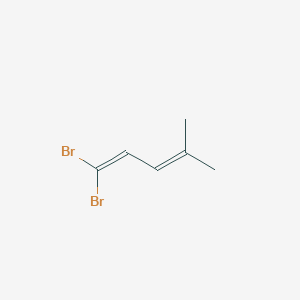
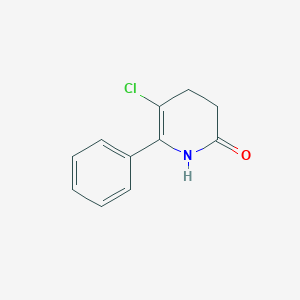
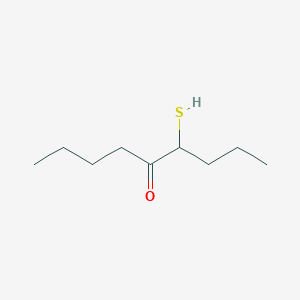
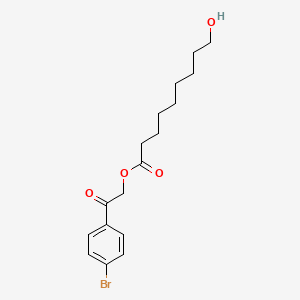
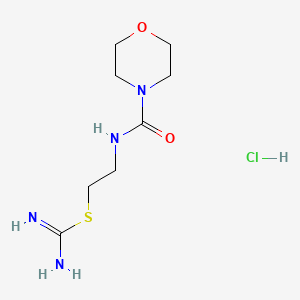
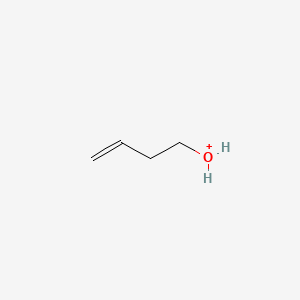
![6,8-Bis(4-methoxyphenyl)-3-thia-7-azabicyclo[3.3.1]nonan-9-one](/img/structure/B14504429.png)
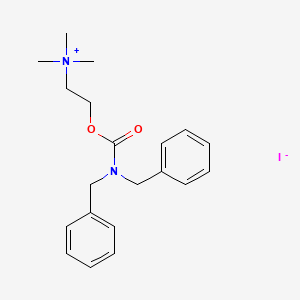
![Methyl 4-methylbicyclo[2.2.2]octane-2-carboxylate](/img/structure/B14504434.png)

